An In-depth Technical Guide to the Molecular Structure and Coordination Geometry of Aluminum Bis(2-ethylhexanoate)
An In-depth Technical Guide to the Molecular Structure and Coordination Geometry of Aluminum Bis(2-ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Aluminum bis(2-ethylhexanoate), often referred to as hydroxyaluminum bis(2-ethylhexanoate), is an organoaluminum compound with significant industrial applications, including as a rheological modifier, catalyst, and adhesion promoter.[1] Its efficacy in these roles is intrinsically linked to its molecular structure and the coordination environment of the central aluminum atom. This technical guide provides a comprehensive analysis of the probable molecular structure and coordination geometry of aluminum bis(2-ethylhexanoate), drawing upon established principles of aluminum-carboxylate chemistry and spectroscopic evidence. In the absence of a definitive single-crystal X-ray diffraction study for this specific compound, this guide synthesizes data from analogous structures to present a robust and scientifically grounded model.
Introduction: The Significance of Aluminum Carboxylates
Aluminum carboxylates represent a broad class of compounds with diverse industrial and pharmaceutical applications.[2] Their properties are largely dictated by the nature of the carboxylate ligand and the resulting coordination chemistry of the aluminum center. Aluminum bis(2-ethylhexanoate), with its branched, hydrophobic alkyl chains and a reactive hydroxyl group, is a prime example of a molecule whose macroscopic functions are a direct consequence of its microscopic structure.[3] Understanding this structure is paramount for optimizing its performance in existing applications and for the rational design of new materials.
Proposed Molecular Structure: A Dimeric Framework
Based on extensive studies of related dialkylaluminum carboxylates and basic aluminum carboxylates, it is proposed that aluminum bis(2-ethylhexanoate) exists predominantly as a dimeric species in the solid state and in non-polar organic solvents.[4] This dimeric structure is characterized by an eight-membered ring formed by two aluminum atoms bridged by the carboxylate groups of two 2-ethylhexanoate ligands.
The key features of this proposed structure are:
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Bridging Carboxylate Ligands: The 2-ethylhexanoate ligands are predicted to act as bidentate bridging ligands, with each oxygen atom of the carboxylate group coordinating to one of the two aluminum centers. This bridging mode is thermodynamically favored over a chelating interaction with a single aluminum atom, which would create significant ring strain.[4]
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Central Al₂O₄C₂ Ring: The bridging carboxylates and the two aluminum atoms form a central, eight-membered ring with the core formula Al₂O₄C₂. This ring can adopt various conformations, such as a chair or a boat, depending on the steric bulk of the substituents on the carboxylate ligand.
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Coordination of the Hydroxyl Group: The hydroxyl group is believed to be directly bonded to the aluminum atom. In the dimeric structure, the hydroxyl groups could be terminal, extending outwards from each aluminum atom, or they could participate in bridging between the two aluminum centers. The terminal position is more likely due to the steric hindrance within the dimeric core.
Caption: Key factors determining the coordination geometry of the aluminum center.
Experimental Methodologies for Structural Characterization
A multi-technique approach is essential for a thorough characterization of the molecular structure of aluminum bis(2-ethylhexanoate).
Synthesis Protocol
A common and reliable method for the synthesis of hydroxyaluminum bis(2-ethylhexanoate) is through a controlled precipitation reaction. [4] Step-by-Step Methodology:
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Saponification of 2-Ethylhexanoic Acid:
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Dissolve 2-ethylhexanoic acid in an aqueous solution of sodium hydroxide with a 1:1 molar ratio to form sodium 2-ethylhexanoate.
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The reaction is typically performed at room temperature with vigorous stirring.
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Preparation of Aluminum Salt Solution:
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Prepare an aqueous solution of an aluminum salt, such as aluminum chloride or aluminum sulfate.
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Precipitation:
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Slowly add the aluminum salt solution to the sodium 2-ethylhexanoate solution under continuous stirring.
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A white precipitate of hydroxyaluminum bis(2-ethylhexanoate) will form. The reaction is often carried out at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete reaction and improve the filterability of the product. [4]4. Isolation and Purification:
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The precipitate is collected by filtration, washed with deionized water to remove any unreacted salts, and then dried under vacuum.
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Caption: A typical synthesis workflow for hydroxyaluminum bis(2-ethylhexanoate).
Spectroscopic Characterization
Table 1: Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Expected Observations for Aluminum Bis(2-ethylhexanoate) |
| Infrared (IR) Spectroscopy | Identifies functional groups and their coordination environment. | - Broad O-H stretching band around 3600-3200 cm⁻¹ indicating the hydroxyl group. - Asymmetric and symmetric C=O stretching bands of the carboxylate group. The difference (Δν) between these bands can indicate the coordination mode (bridging vs. chelating). For bridging carboxylates, Δν is typically larger than for ionic carboxylates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of specific nuclei. | - ¹H and ¹³C NMR: Resonances corresponding to the 2-ethylhexyl group. Peak broadening may be observed due to the quadrupolar nature of the aluminum nucleus and potential dynamic exchange processes. - ²⁷Al NMR: The chemical shift is indicative of the aluminum coordination number. Tetrahedral aluminum typically appears in the range of δ = 60-80 ppm, while octahedral aluminum is found closer to δ = 0 ppm. [2] |
| X-ray Powder Diffraction (XRPD) | Provides information on the crystalline or amorphous nature of the material and can be used for phase identification. | A diffraction pattern can confirm the crystallinity of the synthesized product and be compared to known phases of aluminum carboxylates. |
Conclusion and Future Outlook
The molecular structure of aluminum bis(2-ethylhexanoate) is best described as a dimeric species featuring two aluminum centers bridged by two 2-ethylhexanoate ligands, with a hydroxyl group coordinated to each aluminum atom. This model is strongly supported by the known chemistry of aluminum carboxylates and is consistent with the expected spectroscopic features. The coordination geometry of the aluminum is likely a distorted tetrahedron, with the potential for expansion to higher coordination numbers, which would facilitate the formation of larger oligomeric or polymeric structures.
Definitive elucidation of the solid-state structure awaits a single-crystal X-ray diffraction study. Such a study would provide precise bond lengths and angles, confirm the coordination geometry, and clarify the role of the hydroxyl groups in the crystal packing. Future research should also focus on solution-state studies using techniques like variable-temperature NMR to understand the dynamic behavior of this compound in different solvent environments, which is crucial for its application in catalysis and materials science.
References
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- Carmalt, C. J., et al. (2002). Lightest Member of the Basic Carboxylate Structural Pattern: [Al3(μ3-O)(μ-O2CCF3)6(THF)3][(Me3Si)3CAl(O2CCF3)3]·C7H8. Inorganic Chemistry, 41(4), 864-868.
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U.S. Environmental Protection Agency. (2017, July 10). Identity, Appearance, Spectral Data, Material Balance and Mass Spectrometry by GC-MS of Bis(2-ethylhex.... Retrieved from [Link]
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YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved from [Link]
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MDPI. (2022, March 10). Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part I: Thermal Dehydration and Decomposition. Retrieved from [Link]
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